molecular formula C8H14N2O B13261313 3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one

3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B13261313
M. Wt: 154.21 g/mol
InChI Key: CMVQRYJISCOYFW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a pyrrolidinone ring substituted with an aminomethyl group and a prop-2-en-1-yl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidinone precursor with an aminomethylating agent and a prop-2-en-1-ylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyrrolidin-2-one: Lacks the prop-2-en-1-yl group, which may result in different chemical and biological properties.

    3-(Prop-2-en-1-yl)pyrrolidin-2-one: Lacks the aminomethyl group, which may affect its reactivity and applications.

    N-Methylpyrrolidin-2-one: A well-known solvent with different substituents, leading to distinct properties.

Uniqueness

3-(Aminomethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one is unique due to the presence of both aminomethyl and prop-2-en-1-yl groups on the pyrrolidinone ring. This combination of functional groups may impart unique reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-(aminomethyl)-3-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C8H14N2O/c1-2-3-8(6-9)4-5-10-7(8)11/h2H,1,3-6,9H2,(H,10,11)

InChI Key

CMVQRYJISCOYFW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCNC1=O)CN

Origin of Product

United States

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